molecular formula C10H10BrN3 B14851240 7-Bromo-4-hydrazino-2-methylquinoline

7-Bromo-4-hydrazino-2-methylquinoline

Cat. No.: B14851240
M. Wt: 252.11 g/mol
InChI Key: HTQHPVFMYBFBJK-UHFFFAOYSA-N
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Description

7-Bromo-4-hydrazino-2-methylquinoline: is a chemical compound with the molecular formula C10H10BrN3 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 7th position, a hydrazino group at the 4th position, and a methyl group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydrazino-2-methylquinoline typically involves the following steps:

    Bromination: The starting material, 2-methylquinoline, undergoes bromination to introduce a bromine atom at the 7th position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Hydrazination: The brominated intermediate is then reacted with hydrazine hydrate to introduce the hydrazino group at the 4th position. This reaction is typically carried out under reflux conditions in a solvent such as ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydrazino group can undergo oxidation to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 7-Bromo-4-hydrazino-2-methylquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to interact with DNA and enzymes, making them valuable in drug discovery.

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including malaria, cancer, and bacterial infections. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydrazino-2-methylquinoline involves its interaction with molecular targets such as enzymes and DNA. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzyme activity or disruption of DNA replication. The bromine atom enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

    7-Bromo-2-methylquinoline: Lacks the hydrazino group, making it less reactive in certain chemical reactions.

    4-Hydrazinoquinoline: Does not have the bromine atom, which affects its biological activity and chemical properties.

    2-Methylquinoline:

Uniqueness: 7-Bromo-4-hydrazino-2-methylquinoline is unique due to the presence of both the bromine and hydrazino groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications, making it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

(7-bromo-2-methylquinolin-4-yl)hydrazine

InChI

InChI=1S/C10H10BrN3/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6/h2-5H,12H2,1H3,(H,13,14)

InChI Key

HTQHPVFMYBFBJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)Br)NN

Origin of Product

United States

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